molecular formula C8H9N3O5 B565169 Nicorandil N-Oxide CAS No. 107833-98-7

Nicorandil N-Oxide

Cat. No.: B565169
CAS No.: 107833-98-7
M. Wt: 227.17 g/mol
InChI Key: NALIEKHMDVZBFP-UHFFFAOYSA-N
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Description

Nicorandil N-oxide is a derivative of nicorandil, a compound known for its vasodilatory properties. Nicorandil itself is used primarily in the treatment of angina pectoris due to its dual action as a nitric oxide donor and an adenosine triphosphate-sensitive potassium channel opener . This compound retains some of these properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicorandil N-oxide typically involves the oxidation of nicorandil. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Nicorandil N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield nicorandil .

Scientific Research Applications

Nicorandil N-oxide has several scientific research applications:

Mechanism of Action

Nicorandil N-oxide exerts its effects through mechanisms similar to nicorandil. It acts as a nitric oxide donor, leading to the activation of guanylate cyclase and an increase in cyclic guanosine monophosphate levels. This results in the relaxation of vascular smooth muscle cells and vasodilation. Additionally, it opens adenosine triphosphate-sensitive potassium channels, further contributing to its vasodilatory effects .

Comparison with Similar Compounds

Uniqueness: Nicorandil N-oxide is unique due to its dual mechanism of action and its ability to undergo various chemical reactions, making it a versatile compound in both research and therapeutic applications. Its combination of nitric oxide donation and potassium channel opening sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALIEKHMDVZBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676063
Record name 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107833-98-7
Record name 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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